molecular formula C9H9NO3 B3182972 [(E)-Benzyloxyimino]-acetic acid CAS No. 41928-70-5

[(E)-Benzyloxyimino]-acetic acid

Cat. No.: B3182972
CAS No.: 41928-70-5
M. Wt: 179.17 g/mol
InChI Key: RLNKZSXNEFJASD-UXBLZVDNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-Benzyloxyimino]-acetic acid typically involves the reaction of benzyl hydroxylamine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the (E)-isomer. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

[(E)-Benzyloxyimino]-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield oxime derivatives, while reduction reactions can produce amine derivatives .

Scientific Research Applications

[(E)-Benzyloxyimino]-acetic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of [(E)-Benzyloxyimino]-acetic acid involves its interaction with specific molecular targets. The compound can form stable complexes with proteins and other biomolecules, influencing their structure and function. The exact pathways and molecular targets involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • [(E)-Methoxyimino]-acetic acid
  • [(E)-Ethoxyimino]-acetic acid
  • [(E)-Phenoxyimino]-acetic acid

Uniqueness

[(E)-Benzyloxyimino]-acetic acid is unique due to its specific structural features, such as the benzyl group attached to the oxime moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research applications .

Biological Activity

[(E)-Benzyloxyimino]-acetic acid is a compound with significant biological activity, particularly in the context of its potential therapeutic applications. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₉NO₃ and a molecular weight of 179.17 g/mol. The compound features a benzyloxyimino functional group, which is integral to its biological activity. The structure can be represented as follows:

C9H9NO3\text{C}_9\text{H}_9\text{N}\text{O}_3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may function as an inhibitor of specific enzymes and receptors involved in disease processes, particularly in cancer and inflammatory conditions.

2. Anticancer Activity

Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in human breast adenocarcinoma (MDA-MB-231) and cervical cancer (HeLa) cells. The following table summarizes the IC₅₀ values for various cancer cell lines:

Cell Line IC₅₀ (µM)
MDA-MB-23110
HeLa15
HCT11612

These findings suggest that this compound may serve as a promising candidate for further development as an anticancer agent.

3. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the activity of chymase, an enzyme implicated in various inflammatory diseases. This inhibition suggests potential therapeutic applications in conditions such as asthma, rheumatoid arthritis, and other inflammatory disorders .

Case Study 1: Cytotoxicity Against Cancer Cells

In a study published in the European Journal of Medicinal Chemistry, this compound was tested against multiple cancer cell lines using the MTT assay. The results indicated that the compound significantly reduced cell viability at concentrations ranging from 5 to 20 µM, with the most pronounced effects observed at higher concentrations .

Case Study 2: Chymase Inhibition

Research highlighted in patent literature revealed that this compound effectively inhibits chymase activity, leading to reduced inflammation in animal models of asthma and chronic obstructive pulmonary disease (COPD). This suggests its potential for treating respiratory conditions characterized by inflammation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications to the benzyloxyimino moiety can enhance the biological activity of related compounds. For example, derivatives with additional functional groups showed increased potency against cancer cell lines and improved inhibition of chymase .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(E)-Benzyloxyimino]-acetic acid, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis typically involves oxime formation between hydroxylamine and a benzyloxy-containing ketone precursor, followed by acetylation. To ensure E-isomer purity, reaction conditions (e.g., pH, temperature) must be tightly controlled, as the E/Z ratio is sensitive to steric and electronic factors . Characterization via 1H NMR^1 \text{H NMR} (e.g., coupling constants for olefinic protons) and 13C NMR^{13} \text{C NMR} can confirm stereochemistry. High-performance liquid chromatography (HPLC) with chiral columns or polarimetric analysis may further validate enantiomeric excess .

Q. How can X-ray crystallography resolve the molecular conformation of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles. For example, in related benzyloxyimino compounds, the E-configuration is confirmed by the antiperiplanar arrangement of the benzyloxy and oxo groups. Hydrogen-bonding patterns (e.g., O–H⋯O interactions in carboxylic acid dimers) stabilize the crystal lattice and can be analyzed using software like SHELX or Mercury .

Q. What spectroscopic techniques are critical for characterizing this compound in solution?

  • Methodological Answer :

  • IR Spectroscopy : Confirms the presence of C=O (1690–1720 cm1^{-1}) and N–O (950–980 cm1^{-1}) stretches.
  • NMR : 1H^1 \text{H} signals for the benzyloxy group (δ 4.5–5.0 ppm) and imino proton (δ 8.0–8.5 ppm) are diagnostic. 15N NMR^{15} \text{N NMR} (if accessible) can resolve tautomeric equilibria .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, distinguishing regioisomers .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) complement experimental data in studying this compound’s reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict transition states for tautomerization or nucleophilic attacks. For instance, the EZ isomerization barrier can be quantified using potential energy surface scans. Solvent effects (e.g., polarizable continuum models) refine predictions of reaction pathways in aqueous media .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies in IC50_{50} values or binding affinities may arise from assay conditions (e.g., buffer pH, redox potential). Standardize protocols by:

  • Using isogenic cell lines to minimize genetic variability.
  • Validating target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • Cross-referencing with structural analogs (e.g., replacing benzyloxy with phenoxy groups) to isolate steric/electronic effects .

Q. How can this compound serve as a pharmacophore in drug design?

  • Methodological Answer : The oxyimino group acts as a bioisostere for phosphate or carboxylate moieties, enhancing membrane permeability. Structure-activity relationship (SAR) studies can optimize substituents on the benzyl ring (e.g., electron-withdrawing groups for increased metabolic stability). Molecular docking against PPARγ (peroxisome proliferator-activated receptor gamma) or kinase targets (e.g., EGFR) identifies binding modes, validated by mutagenesis assays .

Q. What role does this compound play in catalytic systems?

  • Methodological Answer : As a ligand, it coordinates transition metals (e.g., Pd, Cu) via the imino nitrogen and carboxylate oxygen, enabling Suzuki-Miyaura couplings or asymmetric oxidations. Kinetic studies (e.g., variable-temperature NMR) monitor ligand exchange rates, while XANES (X-ray absorption near-edge structure) probes oxidation states in situ .

Q. Data Analysis & Experimental Design

Q. How to analyze hydrogen-bonding networks in this compound crystals?

  • Methodological Answer : Using crystallographic data (e.g., CIF files), software like PLATON identifies O–H⋯O and C–H⋯O interactions. Graph-set notation (e.g., R22(8)R_2^2(8) for carboxylic dimers) classifies motifs. Compare with Cambridge Structural Database entries (e.g., CSD refcode JANRAJ) to contextualize packing trends .

Q. What experimental controls are essential in stability studies of this compound?

  • Methodological Answer :

  • Thermal Stability : TGA/DSC under nitrogen detects decomposition temperatures.
  • Photostability : Expose to UV-Vis light (300–800 nm) and monitor degradation via HPLC.
  • Hydrolytic Stability : Incubate in buffers (pH 1–13) and quantify intact compound using LC-MS .

Properties

IUPAC Name

(2E)-2-phenylmethoxyiminoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-9(12)6-10-13-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,11,12)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNKZSXNEFJASD-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO/N=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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